Product packaging for DL-AP7(Cat. No.:CAS No. 85797-13-3)

DL-AP7

Numéro de catalogue: B3430739
Numéro CAS: 85797-13-3
Poids moléculaire: 225.18 g/mol
Clé InChI: MYDMWESTDPJANS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(D)-isomer active as an antagonist of N-methyl-D-aspartate excitation of central neurons;  (L)-isomer inactive;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO5P B3430739 DL-AP7 CAS No. 85797-13-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-7-phosphonoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMWESTDPJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017823
Record name 2-Amino-7-phosphonoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85797-13-3
Record name 2-Amino-7-phosphonoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85797-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-phosphonoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-7-phosphonoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AP-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context of N Methyl D Aspartate Receptor Antagonists Research

The journey to understanding the significance of 2-Amino-7-phosphonoheptanoic acid begins with the broader history of N-Methyl-D-Aspartate (NMDA) receptor antagonists. The discovery of these compounds dates back to the 1960s with the identification of substances like ketamine, a non-competitive NMDA receptor antagonist. numberanalytics.com Initially utilized for its anesthetic properties, the unique psychological effects of ketamine spurred further investigation into its mechanism of action and the receptor systems it influenced. numberanalytics.comwikipedia.org

The 1980s marked a pivotal period in NMDA receptor research. nih.govnih.gov It was during this decade that the NMDA receptor was firmly identified as a distinct subtype of glutamate (B1630785) receptor, crucial for synaptic plasticity, learning, and memory. numberanalytics.comnih.gov A significant breakthrough came with the development of selective antagonists, such as D-2-amino-5-phosphonopentanoic acid (AP5), which allowed for more precise investigations into the receptor's functions. nih.govwikipedia.org These early antagonists were instrumental in demonstrating the involvement of NMDA receptors in long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. nih.gov

The exploration of NMDA receptor antagonists was also driven by the growing understanding of excitotoxicity, a process where excessive receptor activation leads to neuronal damage. This phenomenon implicated NMDA receptors in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease. numberanalytics.comwikipedia.org Consequently, there was a surge in research to find compounds that could block these receptors and potentially offer neuroprotective benefits. wikipedia.org However, many of the early non-competitive antagonists, while effective, were associated with significant side effects, highlighting the need for more specific compounds that could target the receptor with greater precision. wikipedia.org

Rationale for Investigating Phosphonoamino Acids As Neuroactive Agents

Competitive Inhibition of Glutamate Binding Site

2-Amino-7-phosphonoheptanoic acid functions as a classic competitive antagonist at the glutamate binding site located on the GluN2 subunits of the NMDA receptor. wikipedia.orgdbpedia.org This means that AP7 directly competes with the endogenous agonist, glutamate, for the same binding pocket on the receptor protein. The chemical structure of AP7, particularly its α-amino acid and terminal phosphonate group separated by a seven-carbon chain, allows it to fit into the glutamate binding site. However, unlike glutamate, the binding of AP7 does not induce the necessary conformational change in the receptor to open the ion channel. By occupying the binding site, AP7 effectively prevents glutamate from activating the receptor, thereby reducing the frequency of channel opening events in the presence of glutamate. The D-enantiomer of 2-amino-7-phosphonoheptanoic acid is the pharmacologically active form, while the L-isomer is largely inactive at the NMDA receptor.

Interaction with N-Methyl-D-Aspartate Receptor Subunits

The NMDA receptor's subunit composition is diverse, with different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) conferring distinct pharmacological and biophysical properties to the receptor complex. The interaction of 2-Amino-7-phosphonoheptanoic acid with these subunits is key to its antagonist profile.

The binding site for 2-Amino-7-phosphonoheptanoic acid is not on the GluN1 subunit. The GluN1 subunit contains the binding site for the co-agonist, either glycine (B1666218) or D-serine. AP7 acts specifically at the glutamate recognition site on the GluN2 subunits and does not directly interact with the glycine binding site on GluN1. wikipedia.org However, chronic inhibition of NMDA receptors by competitive antagonists can lead to adaptive changes in the neuron, which may include alterations in the expression levels of NMDA receptor subunits. For instance, prolonged blockade of NMDA receptor activity has been shown to result in an upregulation of GluN1 subunit expression. This is considered a homeostatic response to the reduced receptor function.

2-Amino-7-phosphonoheptanoic acid is a general antagonist of NMDA receptors, meaning it does not show strong selectivity for a specific GluN2 subunit. It binds to the glutamate binding pocket, which is relatively conserved across the different GluN2 subunits. While subtle differences in affinity may exist, AP7 is generally considered a non-selective competitive antagonist at the GluN2 subunit. The development of antagonists with high selectivity for specific GluN2 subunits (e.g., GluN2A over GluN2B) has been a significant area of research to target specific neuronal circuits and functions with greater precision.

CompoundTarget SubunitPrimary Mechanism of ActionReported Selectivity
2-Amino-7-phosphonoheptanoic acid (AP7)GluN2 (A-D)Competitive AntagonistGenerally non-selective for GluN2 subtypes
GlutamateGluN2 (A-D)AgonistEndogenous agonist for all GluN2 subtypes
Glycine/D-SerineGluN1Co-agonistRequired for activation of all NMDA receptor subtypes

Current scientific literature indicates that 2-Amino-7-phosphonoheptanoic acid acts as a competitive antagonist and does not exert its effects through allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and they can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's response to the agonist. The mechanism of AP7 is direct competition with glutamate at the orthosteric binding site.

Impact on Ion Channel Permeability (e.g., Ca²⁺ influx)

By competitively blocking the glutamate binding site, 2-Amino-7-phosphonoheptanoic acid prevents the conformational changes necessary for the opening of the NMDA receptor's ion channel. The direct consequence of this action is a significant reduction in the influx of cations, most importantly Ca²⁺, into the neuron. The influx of Ca²⁺ through NMDA receptors is a critical signaling event that triggers a cascade of intracellular processes, including the activation of various enzymes and transcription factors that are fundamental for synaptic plasticity, learning, and memory.

By inhibiting this Ca²⁺ influx, AP7 can prevent the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. This inhibitory effect on Ca²⁺ permeability is the molecular basis for the observed physiological effects of AP7, such as its anticonvulsant properties and its ability to block certain forms of synaptic plasticity. The reduction in NMDA receptor-mediated Ca²⁺ influx is directly proportional to the concentration of AP7 and its competitive interaction with glutamate at the receptor site.

Neurophysiological and Biochemical Effects

Modulation of Excitatory Neurotransmission

The primary mechanism of AP7 is its modulation of excitatory neurotransmission. Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system, and its action is mediated by several receptors, including the ionotropic NMDA, AMPA, and kainate receptors. wikipedia.orgderangedphysiology.com The NMDA receptor is unique because its activation requires both the binding of glutamate and a sufficient depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺). wikipedia.org

Research has demonstrated that blocking excitatory neurotransmission within specific brain structures like the entopeduncular nucleus with AP7 can reduce the severity of limbic seizures. nih.gov Furthermore, studies have shown that AP7's effects can be highly region-specific within the brain. For instance, infusions into the anterior substantia nigra pars reticulata produce an anticonvulsant effect, whereas infusions into the posterior part can have a proconvulsant effect at higher doses, highlighting the complex role of NMDA receptor-mediated neurotransmission in different neural circuits. nih.gov

Influence on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental cellular mechanism underlying learning and memory. wikipedia.org The NMDA receptor is critically involved in triggering two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD). wikipedia.orgnih.gov Given its role as a potent NMDA receptor antagonist, AP7 has a profound influence on these processes.

Long-term potentiation is a long-lasting enhancement of signal transmission between two neurons that results from stimulating them synchronously. wikipedia.org The induction of the most common form of LTP in the hippocampus is critically dependent on the influx of calcium through NMDA receptors. nih.govyoutube.com This calcium influx acts as a crucial second messenger, activating a cascade of intracellular signaling pathways that lead to a persistent increase in synaptic efficacy, often by increasing the number or sensitivity of AMPA receptors on the postsynaptic surface. nih.govyoutube.com

By blocking the NMDA receptor, AP7 prevents the postsynaptic calcium influx required to trigger LTP. wikipedia.org Numerous studies have confirmed that the application of AP7 or its analogue, D-AP5, effectively inhibits the induction of LTP in hippocampal slices and other brain regions without affecting baseline synaptic transmission. This property makes AP7 an essential pharmacological tool for researchers studying the molecular mechanisms of learning and memory, allowing them to demonstrate the necessity of NMDA receptor activation for these forms of synaptic plasticity. wikipedia.orgnih.gov

Table 1: Effect of AP7 on NMDA Receptor-Dependent Processes
ProcessReceptor InvolvedRole of Receptor ActivationEffect of AP7
Excitatory Postsynaptic Potential (EPSP)NMDA ReceptorAllows influx of Ca²⁺ and Na⁺, causing depolarization.Blocks channel opening, reduces ion influx, and dampens the EPSP.
Long-Term Potentiation (LTP)NMDA ReceptorTriggers a significant Ca²⁺ influx, initiating signaling cascades for synaptic strengthening. nih.govPrevents Ca²⁺ influx, thereby inhibiting the induction of LTP. wikipedia.org
Long-Term Depression (LTD)NMDA ReceptorA smaller, prolonged Ca²⁺ influx activates phosphatases, leading to synaptic weakening. nih.govCan block the induction of certain forms of LTD. mdpi.comresearchgate.net

Long-term depression is the functional counterpart to LTP, characterized by a long-lasting decrease in synaptic efficacy. wikipedia.org Like LTP, many forms of LTD are also dependent on the activation of NMDA receptors. However, the induction of LTD is typically associated with a more modest and prolonged rise in postsynaptic calcium levels compared to the large, rapid influx that triggers LTP. nih.gov This smaller calcium signal preferentially activates different intracellular enzymes, such as protein phosphatases, which lead to the internalization of AMPA receptors and a reduction in synaptic strength.

AP7's role in LTD is complex but follows from its primary mechanism. By blocking NMDA receptors, it can prevent the induction of NMDAR-dependent LTD. nih.gov For example, research has shown that in the medial prefrontal cortex (mPFC), the NMDA receptor antagonist AP7 can block the enhancement of synaptic depression that is normally facilitated by muscarinic acetylcholine (B1216132) receptor activation, indicating that NMDA receptor preactivation is essential for this form of plasticity. mdpi.comresearchgate.net

Alterations in Second Messenger Systems

The influx of ions, particularly calcium, through the NMDA receptor channel initiates a cascade of intracellular events mediated by second messenger systems. By blocking this primary signal, AP7 indirectly alters these downstream pathways.

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger molecule involved in various physiological processes, including synaptic plasticity and neurotransmission. wikipedia.orgnih.gov In many neurons, the production of cGMP is linked to NMDA receptor activation through a specific pathway. The calcium influx through NMDA receptors can activate the enzyme nitric oxide synthase (nNOS), which produces nitric oxide (NO). researchgate.net NO, a diffusible gas, can then travel to nearby cells and activate soluble guanylate cyclase (sGC), the enzyme that synthesizes cGMP from guanosine triphosphate (GTP). wikipedia.orgnih.gov

By blocking the initial calcium signal through the NMDA receptor, AP7 disrupts this entire cascade. Consequently, the antagonism of NMDA receptors by AP7 leads to a reduction in NO production and a subsequent decrease in cGMP levels in relevant neuronal populations. researchgate.net This regulatory effect on the NO-cGMP pathway is another way in which AP7 modulates synaptic function and plasticity.

Protein Kinase C (PKC) represents a family of enzymes that are critical components of many signal transduction cascades and are involved in regulating synaptic function and plasticity. Several isoforms of PKC are activated by calcium and diacylglycerol (DAG). The significant influx of calcium through NMDA receptors is a key step in the activation of these calcium-dependent PKC isoforms. youtube.com

Impact on Brain Amino Acid Homeostasis

The administration of 2-Amino-7-phosphonoheptanoic acid (also known as AP7) disrupts the normal equilibrium of brain amino acids, with notable changes observed in glutamate, aspartate, glutamine, and GABA levels. These alterations are believed to stem from the primary blockade of postsynaptic NMDA receptors, which subsequently affects the release, synthesis, and metabolism of these interconnected neurotransmitters. nih.gov

Effects on Aspartate Levels

Aspartate, another excitatory amino acid that acts on NMDA receptors, is also affected by 2-Amino-7-phosphonoheptanoic acid. wikipedia.orgnih.gov The impact, however, appears to be dependent on the metabolic state of the organism. In fasted rats and mice, the compound significantly decreased aspartate concentration in most brain regions analyzed, with the exception of the mouse cortex and striatum. nih.gov Conversely, in fed animals, the same dose of the compound did not produce any change in brain aspartate levels. nih.gov This suggests that nutritional status can modulate the neurochemical effects of NMDA receptor antagonists. The reduction in aspartate in fasted animals is also thought to be consistent with an increased synaptic release following receptor blockade. nih.gov

Effects on Glutamine Metabolism

Glutamine plays a crucial role as a precursor in the synthesis of glutamate through the glutamate-glutamine cycle, a key process for maintaining glutamate homeostasis in the brain. nih.govyoutube.com The administration of 2-Amino-7-phosphonoheptanoic acid has been shown to significantly increase glutamine levels in the cortex of rats and the striatum of mice under fasted conditions. nih.gov This elevation in glutamine is likely a metabolic response to the altered glutamate and aspartate dynamics, possibly reflecting an increased synthesis of glutamine to replenish the neurotransmitter pools.

Influence on GABAergic System

The brain maintains a critical balance between the excitatory glutamatergic system and the inhibitory GABAergic system. nih.gov Gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter, is synthesized from glutamate. nih.gov Consequently, interference with the glutamatergic system can have downstream effects on GABA levels. Studies have found that 2-Amino-7-phosphonoheptanoic acid significantly decreases GABA levels in the rat striatum and hippocampus. nih.gov This reduction may be linked to the observed decrease in the precursor glutamate in certain regions or other complex interactions between the excitatory and inhibitory systems that are disrupted by NMDA receptor blockade. nih.govwikipedia.org

Summary of Effects on Brain Amino Acid Levels in Fasted Rodents

Amino Acid Brain Region Species Observed Effect Citation
Glutamate Striatum Rat Decrease nih.gov
Aspartate Most brain regions (except mouse cortex & striatum) Rat & Mouse Decrease nih.gov
Glutamine Cortex Rat Increase nih.gov
Glutamine Striatum Mouse Increase nih.gov
GABA Striatum, Hippocampus Rat Decrease nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
2-Amino-7-phosphonoheptanoic acid AP7
N-methyl-D-aspartate NMDA
Glutamate
Aspartate
Glutamine

Preclinical Pharmacological Investigations and Behavioral Correlates

Anticonvulsant Efficacy in Experimental Seizure Models

The anticonvulsant properties of 2-Amino-7-phosphonoheptanoic acid have been extensively evaluated across a range of experimental seizure models, demonstrating a broad spectrum of activity.

As a potent NMDA receptor antagonist, 2-Amino-7-phosphonoheptanoic acid has proven effective in mitigating seizures induced by the administration of NMDA. Studies have shown that it can block the convulsive effects and associated physiological changes, such as the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain, that are triggered by NMDA. nih.gov For instance, the chronic administration of AP7 has been found to block the elevation of cGMP content induced by NMDA across all examined brain regions in rats. nih.gov

The efficacy of 2-Amino-7-phosphonoheptanoic acid extends to seizures induced by various chemical convulsants. Research in Swiss S mice demonstrated that AP7 antagonizes convulsions induced by N-methyl-DL-aspartic acid (NMDLA), 3-mercaptopropionic acid, thiosemicarbazide, methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), and picrotoxin. nih.gov However, it did not show protective effects against seizures produced by kainic acid, quinolinic acid, or bicuculline (B1666979) in the same study. nih.gov Furthermore, in rats, microinjection of AP7 into the deep prepiriform cortex prevented seizures induced by the intravenous administration of bicuculline. nih.gov Chronic administration of AP7 also blocked wild running behavior induced by intracerebroventricular administration of cyclohexylbarbiturate acid. nih.gov In both prepubescent and mature rats, AP7 demonstrated a significant anticonvulsant effect against flurothyl-induced seizures. nih.gov

Below is a summary of the effectiveness of 2-Amino-7-phosphonoheptanoic acid against various chemically-induced seizure models.

Chemical ConvulsantSeizure Inhibition by AP7Animal Model
N-Methyl-DL-aspartic acid (NMDLA)YesSwiss S Mice
3-Mercaptopropionic acidYesSwiss S Mice
ThiosemicarbazideYesSwiss S Mice
Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM)YesSwiss S Mice
PicrotoxinYesSwiss S Mice
Kainic AcidNoSwiss S Mice
Quinolinic AcidNoSwiss S Mice
BicucullineYes (intravenous) / No (systemic)Rats / Swiss S Mice
Cyclohexylbarbiturate acidYesRats
FlurothylYesRats (prepubescent and mature)

Investigations into the role of excitatory amino acid pathways in barbiturate (B1230296) withdrawal have highlighted the potential of 2-Amino-7-phosphonoheptanoic acid. In female Sprague-Dawley rats made dependent on barbital (B3395916), the intracerebroventricular infusion of AP7 during withdrawal significantly reduced the number and severity of spontaneous convulsions. nih.gov Rats infused with AP7 experienced only nine convulsions compared to 61 convulsions in the saline-infused control group. nih.gov This intervention also markedly, though not completely, prevented the threefold elevation of cerebellar cGMP levels observed after barbital withdrawal. nih.gov These findings suggest that dicarboxylic amino acid pathways, specifically those acting through NMDA receptors, are implicated in the seizure activity that follows abrupt cessation of barbital. nih.gov

The table below illustrates the comparative incidence of convulsions in barbital-withdrawn rats with and without AP7 treatment.

Treatment GroupNumber of RatsTotal Convulsions
Barbital withdrawal + Saline infusion2961
Barbital withdrawal + AP7 infusion299

2-Amino-7-phosphonoheptanoic acid has demonstrated dose-dependent anticonvulsant activity in models of audiogenic seizures. In a study using male Wistar rats sensitized with metaphit (B1662239), intracerebroventricular injection of AP7 inhibited seizures consisting of wild running followed by clonic and tonic convulsions. nih.gov A minimum dose was identified that completely blocked seizures in all animals. nih.gov Further research in DBA/2 mice, a strain genetically susceptible to sound-induced seizures, has also shown the efficacy of AP7 in suppressing the different phases of the seizure response. nih.gov

The following table summarizes the dose-dependent inhibition of metaphit-induced audiogenic seizures by AP7 in rats.

AP7 Dose (micromole, i.c.v.)Seizure Inhibition
0.005Partial
0.01Partial
0.02Partial
0.03Complete
0.05Complete

The protective effects of 2-Amino-7-phosphonoheptanoic acid have also been observed in the maximal electroshock seizure (MES) model. Studies in mice have shown that AP7 significantly elevates the threshold for maximal electroconvulsions. nih.gov Furthermore, focal injection of AP7 into the substantia nigra, in either the pars reticulata or pars compacta, of rats produced a dose-dependent suppression of the tonic extensor seizure component in the electroshock test. nih.gov This anticonvulsant effect is believed to stem from an antagonist action at an NMDA receptor site, leading to a decrease in the activity of nigral efferent systems. nih.gov

Neuroprotective Properties Against Excitotoxicity

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785), is a key factor in various neurological disorders. semanticscholar.org 2-Amino-7-phosphonoheptanoic acid has demonstrated significant neuroprotective properties against excitotoxicity.

In cultured rat cortical cells, AP7 was shown to block the increased lactate (B86563) dehydrogenase (LDH) efflux and morphological changes induced by exposure to potassium cyanide or NMDA. nih.gov This suggests that the activation of NMDA receptors contributes to the neurotoxicity induced by these substances and that AP7 can mitigate this damage. nih.gov The neuroprotective effects of AP7 are attributed to its ability to prevent the over-activation of NMDA receptors, a critical event in the excitotoxic cascade. semanticscholar.orgnih.gov

Attenuation of Quinolinic Acid-Induced Lesions

2-Amino-7-phosphonoheptanoic acid functions as a notable antagonist to the neurotoxic effects of quinolinic acid. Quinolinic acid, an agonist at the NMDA receptor, can induce neuronal excitation and subsequent cell damage. frontiersin.orgresearchgate.net Preclinical studies have demonstrated that peripherally administered 2-Amino-7-phosphonoheptanoic acid effectively antagonizes neuronal excitation caused by the local application of quinolinic acid. nih.gov This antagonistic action is consistent with the view that both compounds act at the NMDA receptor, where 2-Amino-7-phosphonoheptanoic acid competitively blocks the receptor site. nih.govnih.gov Research comparing the (-)-isomers of 2-Amino-7-phosphonoheptanoic acid (2-APH) and 2-amino-5-phosphonopentanoic acid (2-APV) found that 2-APH is approximately three times more potent in antagonizing the effects of both N-methyl-D,L-aspartate (NMDLA) and quinolinic acid in rat hippocampal slices. nih.gov This suggests that the compound's ability to prevent quinolinic acid-induced excitotoxicity contributes to its neuroprotective and anticonvulsant properties. nih.gov

Protection in Models of Cerebral Ischemia

The neuroprotective potential of 2-Amino-7-phosphonoheptanoic acid has been evaluated in various models of cerebral ischemia. The underlying principle is that excessive glutamate release during an ischemic event leads to overactivation of NMDA receptors and subsequent excitotoxic neuronal death. bohrium.commdpi.com By blocking these receptors, 2-Amino-7-phosphonoheptanoic acid can mitigate ischemic brain damage. nih.govnih.gov

In a rat model of transient forebrain ischemia, focal microinfusion of the compound into the hippocampus prior to the ischemic event protected against the development of damage to vulnerable pyramidal cells. bohrium.com Similarly, continuous intraventricular infusion of 2-Amino-7-phosphonoheptanoic acid was shown to reduce selective neuronal necrosis in the cerebral cortex and decrease the incidence of infarction in the substantia nigra pars reticulata. nih.gov However, the protective effect was noted as borderline in the hippocampal CA1 neurons and not significant in the caudate nucleus, suggesting a degree of regional variability in its efficacy. nih.gov Studies also confirm that pharmacologic blockade of the NMDA receptor can attenuate the size of infarcts following permanent focal vascular occlusion, with improved functional recovery observed even when treatment is initiated after the stroke. nih.gov

Brain RegionProtective Effect of 2-Amino-7-phosphonoheptanoic acidSource
Cerebral CortexSignificant reduction in selective neuronal necrosis nih.gov
Substantia Nigra Pars Reticulata (SNPR)Decreased incidence of infarction nih.gov
Hippocampus (General)Protection against ischemic damage to pyramidal cells bohrium.com
Hippocampal CA1 Pyramidal NeuronsBorderline protective effect nih.gov
Caudate NucleusNo significant protection observed nih.gov

Effects on Learning and Memory Processes

The activation of NMDA receptors is considered crucial for the induction of long-term potentiation (LTP), a neural mechanism underlying learning and memory. researchgate.net Consequently, antagonists like 2-Amino-7-phosphonoheptanoic acid have been shown to interfere with these processes. Specifically, competitive NMDA antagonists impair performance in spatial learning tasks, such as the Morris water maze, which requires the subject to learn the location of a hidden platform using distal visual cues. researchgate.net This impairment highlights the role of NMDA receptor-mediated neurotransmission in spatial navigation and memory formation. researchgate.net The deficit is considered specific to spatial learning, as other forms of learning, like visual discrimination, may remain unaffected. researchgate.net

Beyond spatial learning, 2-Amino-7-phosphonoheptanoic acid affects other cognitive domains. Studies using the optically pure D-(−)-2-amino-7-phosphonoheptanoic acid (D-AP7) have shown that it impairs the acquisition of memories in passive avoidance tasks but does not significantly influence the consolidation or retrieval of those memories in control rats. nih.gov However, in rats subjected to hypoxia, D-AP7 was found to impair the consolidation process. nih.gov These findings suggest a nuanced role for NMDA receptors in different phases of memory formation, with a particular importance in the initial learning phase.

Modulation of Locomotor Activity and Motor Control

The administration of 2-Amino-7-phosphonoheptanoic acid has demonstrable effects on motor activity, although these can vary depending on the experimental context. In fasted mice, the compound was observed to impair motor activity. nih.gov In other studies, the D-AP7 enantiomer did not significantly alter general locomotor and exploratory activity in control rats but did show a tendency to enhance motility. nih.gov A more pronounced effect was seen in hypoxia-treated rats, where D-AP7 significantly enhanced both locomotor and exploratory activity. nih.gov

Furthermore, direct bilateral microinjections into specific brain regions, such as the globus pallidus and parts of the caudate-putamen, have been shown to induce muscle rigidity and catalepsy in rats. The compound also depresses the activity of gamma-motoneurons and polysynaptic reflexes in the spinal cord, supporting the hypothesis that NMDA receptors are involved in fundamental motor functions. nih.gov

Experimental ConditionObserved Effect on Locomotor/Motor ActivitySource
Fasted MiceImpaired motor activity nih.gov
Control Rats (D-AP7)No significant change, but a tendency to enhance motility nih.gov
Hypoxia-Treated Rats (D-AP7)Enhanced locomotor and exploratory activity nih.gov
Direct injection into Globus Pallidus/Caudate-PutamenMuscle rigidity and catalepsy
Unanaesthetized Spinal CatsDepression of gamma-motoneurons and polysynaptic reflexes nih.gov

Anxiolytic and Related Behavioral Effects

The effects of AP7 on anxiety-like behaviors have been investigated in various animal models, with outcomes appearing to be highly dependent on the specific brain region targeted and the physiological state of the animal.

When injected directly into the dorsal periaqueductal gray (DPAG) of rats, a brain region implicated in fear and defensive behaviors, AP7 produced an anxiolytic effect. wikipedia.org This suggests that blockade of NMDA receptors in this area can reduce anxiety-like responses. Supporting this, in a conflict test procedure, a model used to screen for potential anxiolytic compounds, AP7 was found to increase the rates of punished responding, an effect consistent with an anxiolytic-like profile. nih.gov

In contrast, studies in hypoxia-treated rats have demonstrated an anxiogenic-like effect of D-AP7. nih.gov In the elevated plus-maze, a standard behavioral test for anxiety, administration of D-AP7 to these rats resulted in a decrease in the time spent in and the number of entries into the open arms, behaviors indicative of increased anxiety. nih.gov

Table 3: Modulation of Anxiety-Like Behaviors by 2-Amino-7-phosphonoheptanoic acid

Animal Model Administration Site/Condition Behavioral Test Observed Effect Citation
Rats Dorsal Periaqueductal Gray Not specified Anxiolytic wikipedia.org
Rats Systemic Conflict Test Increased punished responding (anxiolytic-like) nih.gov
Rats (Hypoxia-treated) Intracerebroventricular (D-AP7) Elevated Plus-Maze Anxiogenic-like (decreased open arm exploration) nih.gov

Drug discrimination studies are utilized to assess the subjective internal state produced by a compound. In such studies, animals are trained to recognize the interoceptive cues of a specific drug. Research has shown that AP7 possesses discriminative stimulus properties that are similar to those of the anxiolytic drug diazepam. nih.gov

In rats trained to discriminate diazepam from a vehicle injection, AP7 produced a dose-dependent generalization to the diazepam cue. nih.gov This indicates that the animals perceived the internal state induced by AP7 as being similar to that produced by diazepam. This finding suggests that the subjective effects of AP7, mediated through NMDA receptor antagonism, share commonalities with the effects of benzodiazepines, which act on GABA-A receptors. nih.gov This cross-generalization points to a potential shared pathway in producing anxiolytic and muscle relaxant effects. nih.gov

Table 4: Discriminative Stimulus Properties of 2-Amino-7-phosphonoheptanoic acid

Training Drug Test Drug Animal Model Observed Effect Citation
Diazepam 2-Amino-7-phosphonoheptanoic acid (AP7) Rats Dose-dependent generalization to the diazepam stimulus nih.gov

Synthetic Methodologies and Structure Activity Relationship Studies

Design and Synthesis of 2-Amino-7-phosphonoheptanoic Acid

The design of 2-Amino-7-phosphonoheptanoic acid (AP7) emerged from systematic studies of ω-phosphono-α-amino acids as NMDA receptor antagonists. AP7 was developed as a longer-chain homologue of earlier compounds, such as 2-amino-5-phosphonopentanoic acid (AP5), to probe the dimensions and binding characteristics of the glutamate (B1630785) recognition site on the NMDA receptor complex. The rationale was to determine the optimal chain length for positioning the two crucial acidic groups—the α-amino acid moiety and the terminal phosphonic acid—for effective receptor binding and antagonism. Pharmacological studies confirmed that the D-enantiomer (D-AP7) is the biologically active form, while the L-isomer is largely inactive at the NMDA receptor. nih.gov

The synthesis of racemic 2-Amino-7-phosphonoheptanoic acid can be achieved through established methods of α-amino acid synthesis, most notably via the alkylation of diethyl acetamidomalonate. orgsyn.orgwikipedia.org A representative synthetic pathway involves the following key steps:

Alkylation: Diethyl acetamidomalonate is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with a five-carbon electrophile containing a masked or protected phosphonate (B1237965) group, or a precursor like a terminal halide (e.g., 1,5-dibromopentane). This step introduces the requisite five-carbon chain between the malonate and the terminal functional group. wikipedia.org

Phosphonate Introduction: If a haloalkyl intermediate is used, the terminal phosphonic acid group is introduced via the Michaelis-Arbusov reaction. The bromo-terminated intermediate is heated with a trialkyl phosphite (B83602) (e.g., triethyl phosphite), which results in the formation of the corresponding diethyl phosphonate ester.

Hydrolysis and Decarboxylation: The resulting intermediate, which contains both the protected amino acid and the phosphonate ester, is subjected to strong acid hydrolysis (e.g., with hydrochloric acid). This final step serves three purposes simultaneously: it hydrolyzes the two ethyl ester groups of the malonate and the ethyl esters of the phosphonate to yield the respective carboxylic and phosphonic acids; it cleaves the acetamido protecting group to reveal the primary α-amine; and it induces the decarboxylation of the now unstable malonic acid derivative to afford the final product, 2-Amino-7-phosphonoheptanoic acid.

This synthetic approach allows for the production of various ω-phosphono-α-amino acids by simply varying the length of the haloalkane used in the initial alkylation step.

**5.2. Development of Analogues and Derivatives

The foundational structure of AP7 has served as a template for the development of numerous analogues aimed at enhancing potency, selectivity, and understanding the receptor's topography. These efforts have primarily focused on modifying the flexible heptanoic acid chain.

A significant advancement in the design of competitive NMDA receptor antagonists was the insertion of a biphenyl (B1667301) moiety into the carbon backbone of AP7. nih.gov This modification led to a novel class of highly potent antagonists. Key findings from these derivatives include:

Increased Affinity: The introduction of the biphenyl group into the middle of the AP7 chain dramatically increased the binding affinity for the NMDA receptor, with some derivatives exhibiting potencies in the low nanomolar range. nih.gov

Reversal of Enantioselectivity: While D-AP7 is the active enantiomer for the parent compound, the biphenyl derivatives showed a preference for the L-configuration, indicating a different or more complex interaction with the receptor binding pocket. nih.gov

Substitution Effects: Further structure-activity relationship (SAR) studies revealed that substitutions on the biphenyl rings could fine-tune activity. For instance, adding a hydroxyl group to the C5-position of the original heptanoic acid chain, or placing bulky groups like chloro-substituents on the second phenyl ring (particularly at the ortho-position), further enhanced affinity and potency. This is thought to be due to the extension of the torsion angle between the two phenyl rings, allowing for an optimal fit within the receptor. nih.gov

Table 1: NMDA Receptor Antagonist Potency of Selected Biphenyl Derivatives of AP7 This table is interactive. Users can sort columns by clicking on the headers.

Compound Modification from Parent AP7 Receptor Affinity (IC50, nM) nih.gov
D-AP7 Parent Compound ~2500
SDZ EAB 515 L-isomer with biphenyl insertion 40-50
C5-OH Biphenyl Derivative Hydroxy-substitution at C5-position < 20
Ortho-Chloro Biphenyl Derivative Chloro-substitution at ortho-position of second phenyl ring < 10

To map the bioactive conformation of AP7 at the NMDA receptor, researchers developed analogues where the flexible carbon chain was incorporated into rigid ring systems. This strategy reduces the entropic penalty upon binding and can lead to increased affinity and selectivity.

By cyclizing the backbone, the spatial relationship between the key pharmacophoric elements—the α-amino acid and the terminal phosphonate—becomes fixed. Examples of this approach include the synthesis of piperidine-based structures like cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) and more complex polycyclic systems like decahydroisoquinoline (B1345475) derivatives. Molecular modeling and binding studies of these constrained molecules helped to define the optimal distance and geometry for the acidic groups required for potent antagonism. These studies revealed that while flexible antagonists like D-AP7 have rapid binding kinetics (fast association and dissociation), the more potent, conformationally restrained molecules often exhibit much slower binding kinetics.

Table 2: Comparison of Binding Kinetics for Flexible vs. Conformationally Constrained NMDA Antagonists This table is interactive. Users can sort columns by clicking on the headers.

Antagonist Structural Class Association Rate (kon) (M⁻¹s⁻¹) Dissociation Rate (koff) (s⁻¹)
D-AP7 Flexible 1.4 x 10⁷ 20.3
LY 235959 Conformationally Constrained (Decahydroisoquinoline) 1.1 x 10⁶ 0.2
CGS 19755 Conformationally Constrained (Piperidine) ~8.8 x 10⁶ ~20

**5.3. Bioisosteric Substitution Strategies for Acidic Groups

The acidic phosphonate and carboxylate groups are essential for binding to the NMDA receptor. Research has explored the replacement of these groups with bioisosteres—functionalities with similar physical or chemical properties—to modulate activity and pharmacokinetic properties.

The terminal phosphonic acid group is a primary anchor to the receptor. A systematic approach to its replacement involved substituting it with a variety of mercaptoazoles and their corresponding oxidized forms (sulfinyl- and sulfonylazoles). This strategy provided a series of potential bioisosteres spanning a wide range of pKa values. This allowed for a detailed investigation into the importance of the acidity of the terminal group for binding affinity. Furthermore, nonacidic isosteres, such as 2-hydroxy- or 2-aminothiophenyl groups, were also used to replace the phosphonic acid, leading to the synthesis of novel NMDA antagonists and a deeper understanding of the electronic requirements at this position.

Structure-Activity Relationships for N-Methyl-D-Aspartate Receptor Antagonism

The extensive research on AP7 and its derivatives has established several key principles for competitive antagonism at the NMDA receptor:

Acidic Groups are Essential: Two acidic groups, an α-amino acid (or a bioisostere) and a terminal acidic group (like phosphonate or carboxylate), are required for activity.

Optimal Chain Length: There is an optimal distance separating the two acidic groups. For simple ω-phosphono-α-amino acids, a seven-carbon chain (as in AP7) generally provides higher affinity than a five-carbon (AP5) or six-carbon (AP6) chain, suggesting the binding pocket has a specific dimension.

Stereoselectivity: The receptor is stereoselective, with a clear preference for the D-enantiomer in the simple acyclic series. nih.gov However, this preference can be reversed by major structural modifications, such as the introduction of a biphenyl group. nih.gov

Conformational Restraint: Limiting the conformational freedom of the molecule by incorporating the carbon chain into a ring structure can significantly enhance binding affinity. This suggests that the flexible molecules must adopt a specific, higher-energy conformation to bind, and pre-paying this energetic cost through synthesis leads to more potent compounds.

Hydrophobic Interactions: The success of the biphenyl derivatives highlights the presence of a deep hydrophobic pocket within the receptor's binding site that can be exploited to achieve high-affinity interactions. nih.gov

Methodological Approaches in 2 Amino 7 Phosphonoheptanoic Acid Research

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to dissect the specific molecular interactions of 2-Amino-7-phosphonoheptanoic acid with its target, the NMDA receptor. These paradigms are fundamental for characterizing the compound's potency and selectivity.

Biochemical Assays for Enzyme Inhibition Constants

Biochemical assays are employed to determine the affinity and kinetics of 2-Amino-7-phosphonoheptanoic acid's interaction with the NMDA receptor. While technically a receptor antagonist and not an enzyme inhibitor, the principles of determining binding affinity are analogous. These assays often involve measuring the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled compound.

Voltage-clamp experiments on mouse hippocampal neurons have been used to estimate the microscopic association (k_on) and dissociation (k_off) rate constants for D-2-amino-7-phosphonoheptanoic acid binding. These kinetic parameters provide a detailed understanding of the antagonist-receptor interaction. The equilibrium dissociation constant (K_i), a measure of the antagonist's inhibitory potency, can be calculated from the ratio of k_off to k_on. For the flexible D-2-amino-7-phosphonoheptanoic acid molecule, these rates were found to be rapid. nih.gov

Kinetic ParameterValue
Association Rate Constant (k_on)1.4 x 10⁷ M⁻¹s⁻¹
Dissociation Rate Constant (k_off)20.3 s⁻¹

Table 1: Kinetic constants for D-2-amino-7-phosphonoheptanoic acid binding to NMDA receptors in mouse hippocampal neurons. nih.gov

Receptor Binding Assays (e.g., [³H]CPP binding)

Receptor binding assays are a cornerstone in the pharmacological characterization of 2-Amino-7-phosphonoheptanoic acid. These experiments typically utilize radiolabeled ligands that bind to the NMDA receptor, and the ability of 2-Amino-7-phosphonoheptanoic acid to displace these ligands is measured. A commonly used radioligand is [³H]CPP (3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), another potent and selective NMDA receptor antagonist.

In these assays, brain membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of 2-Amino-7-phosphonoheptanoic acid. The amount of radioactivity bound to the membranes decreases as the concentration of 2-Amino-7-phosphonoheptanoic acid increases, indicating competitive displacement from the NMDA receptor. The data from these experiments are used to calculate the IC₅₀ value (the concentration of 2-Amino-7-phosphonoheptanoic acid that displaces 50% of the radioligand), from which the K_i value can be derived.

Furthermore, studies using [³H]APH (the tritiated form of 2-amino-7-phosphonoheptanoic acid) have been conducted on extensively washed, crude mitochondrial fractions of rat brain. Scatchard analysis of the equilibrium data from these experiments revealed a single, non-interacting population of binding sites in the forebrain. nih.gov

ParameterValue
B_max_app (apparent maximal binding site density)15 picomoles/mg protein
K_D_app (apparent dissociation constant)3.6 µM

Table 2: Binding characteristics of [³H]APH to rat brain membranes. nih.gov

Electrophysiological Recordings in Brain Slices (e.g., Hippocampal slices)

Electrophysiological techniques in acutely prepared brain slices, particularly from the hippocampus, offer a functional assessment of 2-Amino-7-phosphonoheptanoic acid's antagonist activity at the NMDA receptor. The hippocampus is a region with a high density of NMDA receptors, making it an ideal model for these studies.

In a typical experiment, a brain slice is maintained in a recording chamber and superfused with artificial cerebrospinal fluid. A stimulating electrode is placed to activate presynaptic glutamatergic fibers, and a recording electrode measures the postsynaptic response in a neuron. The application of NMDA to the slice induces a characteristic depolarization or inward current in the postsynaptic neuron.

The antagonistic effect of 2-Amino-7-phosphonoheptanoic acid is demonstrated by its ability to selectively block the neuronal excitation induced by NMDA, with little to no effect on responses mediated by other glutamate (B1630785) receptors like AMPA and kainate receptors. nih.gov Studies have shown that the D(-)-isomer of 2-amino-7-phosphonoheptanoic acid is the active antagonist of NMDA-induced excitation in central neurons, while the L(+)-isomer is inactive. nih.gov Similar antagonistic effects on NMDA-induced depolarizations have also been observed in cortical wedge preparations. nih.gov

In Vivo Experimental Models (Animal Studies)

In vivo studies in animal models are essential for understanding the physiological and behavioral consequences of NMDA receptor blockade by 2-Amino-7-phosphonoheptanoic acid. These experiments provide insights into its potential therapeutic applications.

Intracerebroventricular (i.c.v.) Infusion Techniques

Intracerebroventricular (i.c.v.) infusion allows for the direct administration of 2-Amino-7-phosphonoheptanoic acid into the ventricular system of the brain, bypassing the blood-brain barrier and ensuring its distribution throughout the central nervous system. This technique is widely used to investigate the compound's effects on seizure activity and other neurological processes.

In studies of epilepsy models, i.c.v. administration of 2-Amino-7-phosphonoheptanoic acid has been shown to have anticonvulsant effects. For instance, in a model of audiogenic seizures induced by metaphit (B1662239) in rats, i.c.v. injection of 2-Amino-7-phosphonoheptanoic acid inhibited seizures in a dose-dependent manner.

Dose of 2-Amino-7-phosphonoheptanoic acid (micromole, i.c.v.)Outcome
0.005 - 0.02Dose-dependent inhibition of seizures
0.03Complete blockade of seizures in all animals

Table 3: Anticonvulsant effects of intracerebroventricularly administered 2-Amino-7-phosphonoheptanoic acid in a rat model of audiogenic seizures.

Another study in rats demonstrated that chronic i.c.v. infusion of 2-Amino-7-phosphonoheptanoic acid could antagonize the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) induced by NMDA in various brain regions. nih.gov This method has also been used to show that 2-Amino-7-phosphonoheptanoic acid can prevent barbital (B3395916) withdrawal-induced convulsions.

Microinjection Techniques (e.g., into Nucleus Accumbens, Dorsal Periaqueductal Grey)

Microinjection techniques allow for the targeted delivery of 2-Amino-7-phosphonoheptanoic acid into specific brain regions, enabling researchers to investigate the role of NMDA receptors in localized neural circuits and their contribution to particular behaviors.

Nucleus Accumbens: The nucleus accumbens is a key structure in the brain's reward and motor systems. Microinjection of D-2-amino-7-phosphonoheptanoic acid into the nucleus accumbens of rats has been shown to dose-dependently enhance the number of switches between cue-directed behaviors in a swimming test procedure, suggesting an involvement of NMDA receptors in this brain region in behavioral flexibility.

Dose of D-2-Amino-7-phosphonoheptanoic acid (ng/0.5 µL)Effect on Cue-Directed Behaviors
100 - 500Dose-dependent enhancement of switches

Table 4: Behavioral effects of D-2-amino-7-phosphonoheptanoic acid microinjection into the nucleus accumbens of rats.

Another study found that pre-training microinjection of (+/-)2-amino-7-phosphonoheptanoic acid into the nucleus accumbens disrupted the acquisition of a passive avoidance task.

Dorsal Periaqueductal Grey: The dorsal periaqueductal grey (DPAG) is a brainstem region implicated in fear and anxiety responses. Microinjection of 2-Amino-7-phosphonoheptanoic acid into the DPAG of rats has been demonstrated to produce anxiolytic-like effects in the elevated plus-maze, a standard behavioral test for anxiety. This effect is dose-dependent and specific to the DPAG, as injections outside this region are ineffective. wikipedia.orgresearchgate.net

Dose of 2-Amino-7-phosphonoheptanoic acid (nmol)Effect on Open Arm Entries in Elevated Plus-Maze
0.2No significant effect
2Significant increase
20Significant increase

Table 5: Anxiolytic-like effects of 2-Amino-7-phosphonoheptanoic acid microinjection into the dorsal periaqueductal grey of rats. wikipedia.orgresearchgate.net

Microdialysis for Extracellular Concentration Estimation

In vivo microdialysis is a powerful technique for monitoring the concentrations of substances in the extracellular fluid of living tissues, particularly the brain. nih.gov This method involves the stereotaxic implantation of a small, semipermeable probe into a specific brain region. nih.gov The probe is continuously perfused with a physiological solution, and substances from the surrounding extracellular space diffuse across the membrane into the perfusate, which is then collected for analysis. nih.gov This allows for the near-real-time measurement of endogenous neurotransmitters, metabolites, and exogenously administered compounds in awake and freely moving animals. nih.gov

While in vivo microdialysis is a standard technique for measuring extracellular levels of neurotransmitters like glutamate and GABA in response to pharmacological agents, specific studies detailing the direct measurement of extracellular concentrations of 2-Amino-7-phosphonoheptanoic acid in the brain via microdialysis are not extensively documented in the available literature. However, the principles of the technique are well-suited for such applications. Following administration of AP7, microdialysis probes could be used to collect dialysate from target brain regions. The collected samples would then be analyzed, typically using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as fluorescence or mass spectrometry, to quantify the concentration of AP7 in the extracellular space over time. nih.govnih.gov

Although direct measurement of extracellular AP7 via microdialysis is not widely reported, studies have utilized this technique to measure the downstream effects of AP7 on neurotransmitter systems. For instance, intracerebroventricular administration of 100 nmol of D(-)-2-amino-7-phosphonoheptanoic acid has been shown to increase hippocampal acetylcholine (B1216132) outflow, as measured by microdialysis. nih.gov This highlights the utility of microdialysis in understanding the neurochemical consequences of AP7 administration, even if direct monitoring of the compound itself is not the primary focus of such studies.

Neurochemical Analyses in Dissected Brain Regions (e.g., Glucose, Amino Acid Levels)

A fundamental approach to understanding the impact of 2-Amino-7-phosphonoheptanoic acid on the brain involves the analysis of neurochemical changes in specific, dissected brain regions following its administration. This ex vivo method provides a snapshot of the neurochemical environment in various brain areas under the influence of the compound.

In one significant study, the effects of an anticonvulsant dose of 2-Amino-7-phosphonoheptanoic acid were examined in both fed and fasted rats and mice. nih.gov Following administration, the brains were rapidly fixed using microwave irradiation to prevent post-mortem changes in metabolite levels. Subsequently, specific regions such as the cortex, striatum, and hippocampus were dissected, and the concentrations of glucose and various amino acids were determined. nih.gov

The findings revealed that the metabolic state of the animal significantly influenced the neurochemical effects of AP7. nih.gov In fasted mice, which had low brain glucose levels, administration of AP7 restored glucose concentrations to those seen in fed animals within 45 minutes. nih.gov The compound also induced significant alterations in amino acid levels, which were generally consistent with an increased synaptic release of glutamate and aspartate due to the blockade of their postsynaptic NMDA receptors. nih.gov

Key findings from this research are summarized in the table below:

Animal ModelBrain RegionNeurochemical Change with 2-Amino-7-phosphonoheptanoic Acid
Fasted Rats & MiceCortex (Rat), Striatum (Mouse)Glutamine Increased
Fasted Rats & MiceStriatum (Rat)Glutamate Decreased
Fasted Rats & MiceVarious Regions (except Mouse Cortex & Striatum)Aspartate Decreased
Fasted Rats & MiceStriatum (Rat), Hippocampus (Rat)GABA Decreased
Fed AnimalsMost Brain RegionsNo change in Aspartate
Fasted AnimalsMost Brain RegionsAspartate Increased
Data sourced from Chapman et al. (1983) nih.gov

Assessment of 2-Deoxyglucose Uptake in Brain Regions

The [14C]2-deoxyglucose (2-DG) autoradiographic method is a powerful technique for mapping regional brain functional activity. This method is based on the principle that glucose is the primary energy substrate for the brain, and its uptake is tightly coupled to neuronal activity. 2-deoxyglucose is a glucose analog that is taken up by active neurons and phosphorylated, but not further metabolized, trapping it within the cell. The amount of accumulated radio-labeled 2-deoxyglucose, visualized by autoradiography, provides a quantitative measure of the rate of glucose utilization in different brain structures.

The effects of 2-Amino-7-phosphonoheptanoic acid on regional brain metabolism have been investigated using this quantitative [14C]2-deoxyglucose autoradiographic procedure in unanesthetized, freely moving rats. nih.gov This research revealed that as a competitive NMDA receptor antagonist, AP7 produced a dose-dependent decrease in metabolic activity throughout most of the brain regions studied. nih.gov This included sensory, motor, and limbic cortices. nih.gov

The widespread depression of metabolic activity observed with AP7 contrasts with the effects of non-competitive NMDA receptor antagonists like MK-801, which were found to decrease metabolic activity in sensory cortices but increase it in limbic regions such as the hippocampus. nih.gov This suggests that the mechanism of NMDA receptor antagonism (competitive vs. non-competitive) can lead to differential effects on regional brain glucose utilization.

The table below summarizes the observed effects of 2-Amino-7-phosphonoheptanoic acid on glucose utilization in various brain regions.

Brain Region CategoryEffect of 2-Amino-7-phosphonoheptanoic Acid on Glucose Utilization
Sensory CorticesDose-dependent decrease
Motor CorticesDose-dependent decrease
Limbic CorticesDose-dependent decrease
Data sourced from Kurumaji and McCulloch (1991) nih.gov

Theoretical and Conceptual Implications

Contribution to Understanding Glutamatergic Neurotransmission

Glutamate (B1630785) is the principal excitatory neurotransmitter in the brain, essential for a vast array of neurological functions, including cognition, memory, and learning. patsnap.com The actions of glutamate are mediated through ionotropic receptors like N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. jove.com 2-Amino-7-phosphonoheptanoic acid functions as a selective and competitive antagonist at the NMDA receptor, specifically blocking the glutamate binding site. dbpedia.orgwikipedia.org

This specificity has allowed researchers to isolate and study the unique contributions of NMDA receptors to synaptic transmission. By using AP7 to block NMDA receptor activity, scientists can differentiate its functions from those of AMPA and kainate receptors, which mediate the bulk of fast excitatory transmission. mdpi.com For instance, studies have shown that while both AMPA and NMDA receptors are involved in excitatory signaling, NMDA receptors have a more prominent role in delayed and prolonged synaptic transmission. mdpi.com Research using AP7 has also helped to understand the interplay between different neurotransmitter systems. For example, studies in rats and mice indicated that blocking NMDA receptors with AP7 can lead to changes in the brain concentrations of other amino acids like aspartate, glutamine, and GABA, suggesting an increased synaptic release of glutamate and aspartate as a compensatory mechanism. nih.gov

Elucidation of N-Methyl-D-Aspartate Receptor Functionality

The N-methyl-D-aspartate (NMDA) receptor is a complex ion channel protein that plays a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgresearchgate.net Its activation requires the binding of two co-agonists, glutamate and glycine (B1666218) (or D-serine), as well as the relief of a voltage-dependent magnesium ion (Mg²⁺) block. wikipedia.org This makes the NMDA receptor a "coincidence detector," as it only opens when there is simultaneous presynaptic glutamate release and postsynaptic depolarization. wikipedia.org

2-Amino-7-phosphonoheptanoic acid has been a pivotal tool in unraveling these intricate properties. As a competitive antagonist, it directly competes with glutamate for its binding site on the GluN2 subunit of the NMDA receptor complex. dbpedia.orgnih.gov The D(-)-isomer of AP7 is the active form, potently antagonizing NMDA-induced excitation of neurons, while the L(+)-isomer is inactive. nih.gov This stereoselectivity has been crucial for confirming the specific nature of the receptor interaction.

By applying AP7 in various experimental models, researchers have been able to:

Confirm the role of NMDA receptors in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. wikipedia.org

Demonstrate the involvement of NMDA receptors in the polysynaptic excitation of motoneurons in the spinal cord. nih.gov

Investigate the receptor's subunit composition and its influence on antagonist binding and channel kinetics. nih.gov

Insights into Pathophysiological Mechanisms of Neurological Disorders

The overactivation of glutamate receptors, particularly NMDA receptors, can lead to neuronal damage and death through a process known as excitotoxicity. This pathological process is implicated in a wide range of neurological disorders. patsnap.comwikipedia.orgwikipedia.org

Excitotoxicity occurs when excessive levels of glutamate lead to prolonged activation of NMDA receptors, causing a massive influx of calcium ions (Ca²⁺) into the neuron. wikipedia.orgnih.gov This overload of intracellular Ca²⁺ triggers a cascade of detrimental enzymatic processes, including the activation of proteases, phospholipases, and endonucleases, which ultimately damage cellular structures and lead to cell death. wikipedia.orgnih.gov This process is believed to be a key factor in the neuronal damage seen after a stroke, in traumatic brain injury, and in neurodegenerative diseases like Huntington's disease and Alzheimer's disease. patsnap.comwikipedia.orgnih.gov

Research using AP7 has been fundamental in establishing the central role of NMDA receptors in excitotoxicity. By demonstrating that AP7 can prevent or reduce neuronal death in experimental models of ischemia and glutamate exposure, scientists have confirmed that NMDA receptor activation is a critical step in the excitotoxic cascade. nih.govjneurosci.org This has also highlighted the therapeutic potential of blocking these receptors to protect neurons from damage. patsnap.comwikipedia.org

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. nih.gov There is substantial evidence that NMDA receptors are important in the generation and propagation of seizures. nih.govnih.govdntb.gov.ua During a seizure, elevated extracellular glutamate levels lead to overactivation of NMDA receptors, contributing to the hyperexcitability that sustains the seizure activity. nih.govfrontiersin.org

AP7 has demonstrated significant anticonvulsant effects in numerous preclinical models of epilepsy. wikipedia.orgnih.gov For instance, studies have shown that AP7 can:

Slow the rate of kindling, a model of epilepsy development, in both immature and mature rats. nih.gov

Protect against limbic seizures induced by pilocarpine (B147212) when injected into the entopeduncular nucleus. nih.gov

Suppress seizures produced by the GABA antagonist bicuculline (B1666979). nih.gov

Prevent convulsions associated with barbital (B3395916) withdrawal. nih.gov

These findings strongly support the involvement of NMDA receptor-mediated pathways in the pathophysiology of seizure disorders and have established NMDA receptor antagonists as a promising class of potential antiepileptic agents. nih.govnih.gov

Table 1: Effect of 2-Amino-7-phosphonoheptanoic acid (AP7) in Preclinical Seizure Models
Seizure ModelExperimental AnimalEffect of AP7Reference
Rapid KindlingPrepubescent and Mature RatsSignificantly slowed the rate of kindling nih.gov
Flurothyl-induced SeizuresPrepubescent and Mature RatsDemonstrated a significant anticonvulsant effect nih.gov
Pilocarpine-induced Limbic SeizuresRatsBlocked motor limbic seizures when injected into the entopeduncular nucleus nih.gov
Barbital Withdrawal-induced ConvulsionsRatsPrevented convulsions and the associated elevation of cerebellar cGMP nih.gov
Bicuculline-induced SeizuresRatsSuppressed seizures nih.gov

While essential for learning and memory, the dysfunction of NMDA receptors is also implicated in cognitive deficits. The same mechanisms of synaptic plasticity, when dysregulated, can contribute to impaired memory formation. researchgate.net Research using NMDA receptor antagonists like AP7 has been crucial in exploring this dual role. For example, studies in rats have shown that D-AP7 can impair memory consolidation in passive avoidance tasks, highlighting the necessity of NMDA receptor function for forming long-term memories. wikipedia.org While much of the focus has been on memory impairment caused by antagonists, understanding this process provides a foundation for investigating how endogenous or pathological decreases in NMDA receptor function could lead to cognitive deficits seen in various neurological and psychiatric conditions.

Foundations for Future Drug Development Strategies

The extensive research conducted with 2-Amino-7-phosphonoheptanoic acid and related compounds has laid a critical foundation for the development of novel therapeutic agents targeting the glutamatergic system. nih.gov Although AP7 itself has limitations for clinical use due to factors like poor blood-brain barrier penetration, the knowledge gained from its use has been invaluable.

Structure-activity relationship (SAR) studies, starting with the basic structures of AP5 ((R)-2-amino-5-phosphonopentanoate) and AP7, have led to the design of more potent and selective NMDA receptor antagonists. nih.govnih.gov For instance, the insertion of a biphenyl-moiety into the AP7 chain was found to increase affinity for the receptor. nih.gov Further modifications, such as adding a methyl group and a double bond, yielded compounds like CGP 37849, which showed increased affinity and, in its prodrug form (CGP 39551), oral bioavailability as an anticonvulsant. nih.gov

Rational Design of Novel N-Methyl-D-Aspartate Receptor Modulators

2-Amino-7-phosphonoheptanoic acid has served as a foundational scaffold in the rational design of novel and more potent NMDA receptor antagonists. nih.govnih.gov As a "prototype" compound, along with D-2-Amino-5-phosphonopentanoic acid (D-AP5), its structure has been systematically modified to enhance its pharmacological properties. nih.gov The D(-)-isomer of 2-amino-7-phosphonoheptanoic acid is the active enantiomer, demonstrating selective antagonism at the NMDA receptor with little to no effect on kainate and glutamate responses. wikipedia.org

A significant advancement in the rational design of AP7-based modulators came with the insertion of a biphenyl (B1667301) moiety into the heptanoic acid chain. This structural alteration led to a new class of potent competitive NMDA receptor antagonists. nih.govnih.gov The introduction of the biphenyl group not only increased the affinity of the compounds for the NMDA receptor but also interestingly reversed the enantioselectivity, with the L-form showing a preference over the D-form. nih.gov

Further structure-activity relationship (SAR) studies on these biphenyl-AP7 derivatives revealed key insights for optimizing potency. It was discovered that substitutions on the biphenyl ring and the heptanoic acid chain could dramatically influence affinity. For instance, introducing a hydroxyl group at the C5-position of the AP7 chain and adding space-filling groups, such as chloro-substitutions, at the para- and particularly the ortho-position of the second phenyl ring, were found to increase both affinity and potency. nih.gov These modifications are thought to extend the torsion angle of the two phenyl rings, leading to a more favorable interaction with the receptor binding site. nih.gov

The resulting biphenyl-derivatives, such as SDZ EAB 515 and SDZ 220-581, exhibit affinities in the low nanomolar range, a significant improvement over the parent compound. nih.govnih.gov These rationally designed molecules are highly selective for the NMDA receptor, showing no significant affinity for the strychnine-insensitive glycine co-agonist site, the MK-801/PCP channel blocking site, or AMPA and kainate receptors. nih.gov The successful development of these potent and selective antagonists from the AP7 scaffold underscores the power of rational drug design in medicinal chemistry.

Table 1: Structure-Activity Relationship of Biphenyl-Derivatives of 2-Amino-7-phosphonoheptanoic Acid

CompoundModification from AP7Key FindingsReference
Biphenyl-AP7 DerivativesInsertion of a biphenyl moiety into the AP7 chain.Increased affinity and reversed enantioselectivity (L-form preferred). nih.gov
Hydroxy-substituted Biphenyl-AP7Hydroxy-substitution at the C5-atom of the AP7 chain.Increased affinity and potency. nih.gov
Chloro-substituted Biphenyl-AP7Chloro-substitution in the para- or ortho-position of the second phenyl ring.Increased affinity and potency, particularly with ortho-substitution. nih.gov
SDZ 220-581A specific biphenyl-AP7 derivative.A competitive NMDA receptor antagonist with a pKi of 7.7 and is centrally active following oral administration. tocris.com

Exploration of Multi-Target Approaches in Medicinal Chemistry

While 2-Amino-7-phosphonoheptanoic acid and its direct derivatives are primarily recognized for their selective NMDA receptor antagonism, their broader pharmacological profile provides a platform for exploring multi-target approaches in medicinal chemistry. nih.govnih.gov The concept of a multi-target drug, which modulates multiple biological targets simultaneously, is a growing area of interest for treating complex diseases.

Research into the biphenyl-derivatives of AP7 has revealed off-target activities that could be harnessed in a multi-target drug design strategy. For example, the lead compound SDZ EAB 515 was found to inhibit the uptake of L-phenylalanine by the large neutral amino acid carrier. nih.gov This suggests that derivatives of AP7 could be designed to act as both an NMDA receptor antagonist and a modulator of amino acid transport, a potentially beneficial combination for certain neurological disorders.

Furthermore, these biphenyl-AP7 derivatives have shown affinity, albeit in the submicromolar range, for a binding site that is not an NMDA, AMPA, or kainate receptor. nih.gov The functional relevance of this interaction is yet to be fully understood, but it opens the door for the development of dual-target ligands that could offer a more comprehensive therapeutic effect. nih.gov

The observation that AP7 itself can produce discriminative stimuli and anticonflict effects similar to diazepam also hints at a potential overlap with GABAergic systems, even if indirect. nih.gov This finding suggests that the AP7 scaffold could be a starting point for designing compounds that modulate both the glutamatergic and GABAergic systems, the primary excitatory and inhibitory neurotransmitter systems in the brain, respectively. Such a dual-action compound could have significant advantages in treating conditions characterized by an imbalance between these two systems, such as epilepsy and anxiety disorders.

The development of molecules that intentionally interact with multiple targets represents a shift from the traditional "one-target, one-drug" paradigm. The insights gained from the pharmacological characterization of 2-Amino-7-phosphonoheptanoic acid and its analogs contribute to this evolving field by providing a chemical scaffold with known activities at multiple, functionally distinct biological targets.

Q & A

What is the mechanistic basis for AP7's antagonism at NMDA receptors, and how can this be experimentally validated?

Basic Research Focus
AP7 is a competitive NMDA receptor antagonist that binds to the glutamate recognition site, displacing endogenous agonists like aspartate or glutamate. Its selectivity for NMDA over other ionotropic glutamate receptors (e.g., AMPA or kainate) can be validated using electrophysiological assays in hippocampal slices or transfected cell lines expressing NMDA receptor subunits . Radioligand binding assays with [³H]CPP (a structural analog) or [³H]AP7 in Triton-treated synaptic membranes (Kd = 201 nM) further confirm receptor specificity . Methodologically, combining patch-clamp recordings with antagonist co-application in the presence of glycine and magnesium-free conditions isolates NMDA receptor-mediated currents .

What experimental models are most robust for assessing AP7's anticonvulsant effects?

Basic Research Focus
Two validated models include:

  • Sound-induced seizures in DBA/2 mice : AP7 (intraperitoneal or intracerebroventricular) reduces seizure severity by blocking NMDA-mediated hyperexcitability. Dose-response curves (e.g., ED₅₀ calculations) should account for blood-brain barrier penetration limitations .
  • Hypoglycemia-induced seizures in rats : AP7 (0.5 mmol/kg, i.p.) inhibits insulin-induced clonic seizures by normalizing striatal aspartate accumulation. Striatal microdialysis paired with HPLC quantifies extracellular aspartate/glutamate changes pre- and post-treatment .

How does microinjection of AP7 into the dorsal periaqueductal grey (DPAG) elicit anxiolytic effects, and what methodological controls are critical?

Advanced Research Focus
AP7 microinjection (2–20 nmol) into the DPAG increases open-arm exploration in the elevated plus-maze, a hallmark of anxiolysis. Key steps:

  • Stereotaxic localization : Verify injection sites histologically to exclude off-target effects (e.g., adjacent midbrain regions) .
  • Dose titration : Use 0.2–20 nmol AP7 dissolved in sterile saline, with vehicle controls to rule out osmotic or pH artifacts .
  • Behavioral validation : Pair with Vogel conflict tests to confirm specificity to NMDA-mediated anxiety pathways .

How can contradictions in AP7's neuroprotective efficacy across ischemic models be resolved?

Advanced Research Focus
Discrepancies arise from variations in ischemia induction (global vs. focal) and AP7 administration routes:

  • Focal hippocampal ischemia : Pre-ischemic microinfusion of AP7 (200 μM) reduces pyramidal cell loss by 90% in rat models. Use TTC staining or Fluoro-Jade B to quantify neuronal death .
  • Global ischemia : Systemic AP7 may fail due to poor bioavailability. Pair with intracerebroventricular delivery and monitor cerebrospinal fluid (CSF) levels via LC-MS to ensure therapeutic concentrations .

What methodologies distinguish synaptic vs. metabolic aspartate pools in AP7-treated hypoglycemic models?

Advanced Research Focus
In corticostriatal pathway studies:

  • Lesion-based separation : Frontal cortical ablation reduces "synaptic" aspartate (released from corticostriatal terminals) while sparing "metabolic" pools. AP7 (0.5 mmol/kg) selectively blocks synaptic aspartate surges during hypoglycemia .
  • High-affinity uptake assays : Compare D-[³H]aspartate uptake in lesioned vs. intact striata. AP7 pretreatment suppresses insulin-induced synaptic aspartate accumulation by 95% (vs. 25% metabolic pool changes) .

How does AP7 modulate corticostriatal pathway activity in hypoglycemia-induced neuronal damage?

Advanced Research Focus
AP7 attenuates hypoglycemic damage by:

  • Blocking presynaptic NMDA receptors : Reduces glutamate/aspartate release from cortical projections. Use in vivo microdialysis with electrochemical detection to measure real-time changes .
  • Mitigating oxidative stress : Co-application with ROS scavengers (e.g., tempol) enhances neuroprotection. Measure lipid peroxidation (MDA assay) and glutathione levels in striatal homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-AP7
Reactant of Route 2
DL-AP7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.